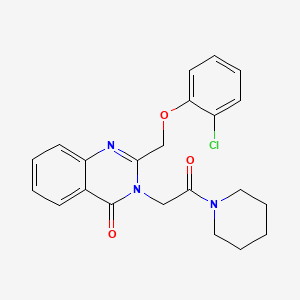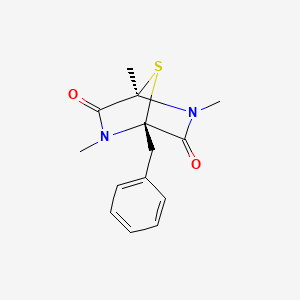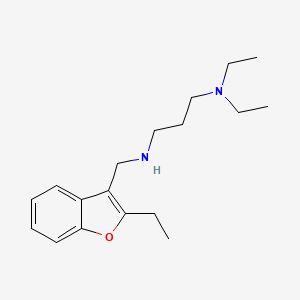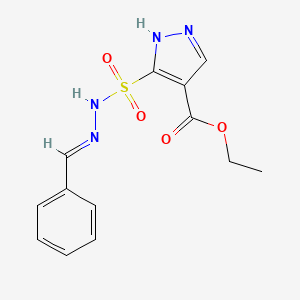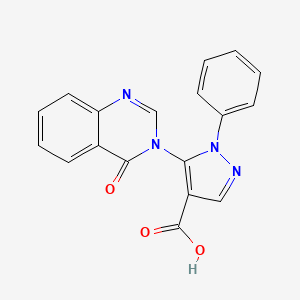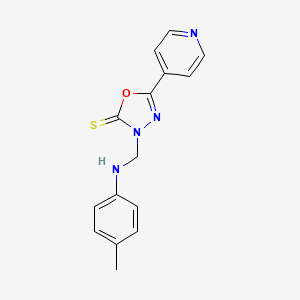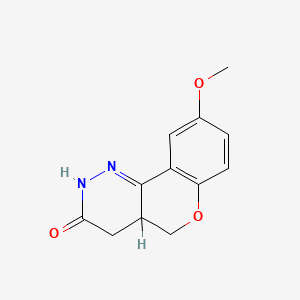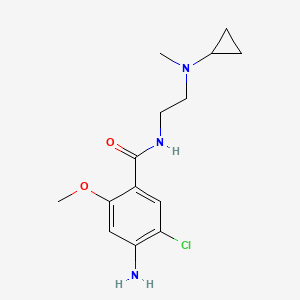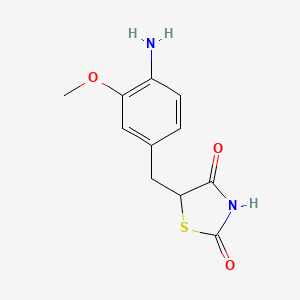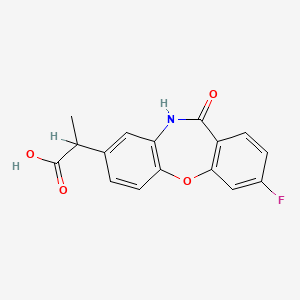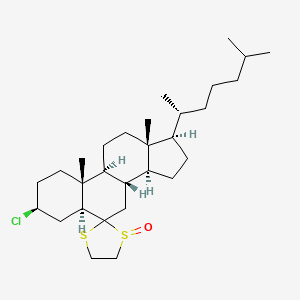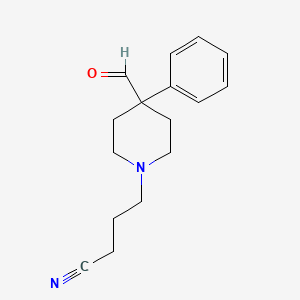
1-Piperidinebutyronitrile, 4-formyl-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinebutyronitrile, 4-formyl-4-phenyl- is a chemical compound with the molecular formula C16H20N2O and a molecular weight of 256.3428 g/mol . This compound is characterized by the presence of a piperidine ring, a butyronitrile group, and a formyl-phenyl substituent. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
One common synthetic route includes the reaction of piperidine with butyronitrile under specific conditions to form the intermediate compound, which is then further reacted with a formyl-phenyl reagent to yield the final product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Piperidinebutyronitrile, 4-formyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the formyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperidinebutyronitrile, 4-formyl-4-phenyl- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in complex chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Piperidinebutyronitrile, 4-formyl-4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-Piperidinebutyronitrile, 4-formyl-4-phenyl- can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents and functional groups.
Butyronitrile derivatives: These compounds contain the butyronitrile group but may have different ring structures or substituents.
Formyl-phenyl compounds: These compounds have the formyl-phenyl group but may lack the piperidine or butyronitrile components.
The uniqueness of 1-Piperidinebutyronitrile, 4-formyl-4-phenyl- lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
94801-62-4 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-(4-formyl-4-phenylpiperidin-1-yl)butanenitrile |
InChI |
InChI=1S/C16H20N2O/c17-10-4-5-11-18-12-8-16(14-19,9-13-18)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-9,11-13H2 |
InChI Key |
MJJFFKAQFPGNNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C=O)C2=CC=CC=C2)CCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


